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Compound of Interest

ethyl 3-cyclopropyl-1-methyl-1H-
Compound Name:
pyrazole-5-carboxylate

CAS No.: 133261-11-7

Cat. No.: B176830

L J

Solriamfetol, with the molecular formula C10H14N2032, is a novel phenylalaninol derivative
developed for the treatment of excessive daytime sleepiness (EDS).[1][2] Marketed under the
brand name Sunosi®, it is clinically approved to improve wakefulness in adult patients suffering
from EDS associated with narcolepsy or obstructive sleep apnea (OSA).[3][4] Unlike traditional
stimulants, solriamfetol possesses a distinct pharmacological profile as a dopamine and
norepinephrine reuptake inhibitor (DNRI), offering a targeted mechanism of action.[1][5] Its
stereospecific nature, with the (R)-enantiomer being the active form, underscores the precise
structure-activity relationship crucial to its therapeutic effect.[6] This guide provides a
comprehensive technical overview of solriamfetol, tailored for researchers and drug
development professionals, covering its chemical synthesis, mechanism of action,
pharmacology, and analytical methodologies.

Physicochemical and Pharmacokinetic Profile

The efficacy and delivery of a drug are fundamentally linked to its physicochemical properties.
Solriamfetol is a white to off-white solid, formulated as a hydrochloride salt to enhance its
stability and solubility.[6] It is highly soluble in aqueous solutions across a wide pH range, a
property that contributes to its excellent oral bioavailability.[6]

Table 1: Physicochemical Properties of Solriamfetol
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Property Value Source(s)
Molecular Formula C10H14N202 [6]
Molar Mass (Free Base) 194.23 g/mol [6]
Molar Mass (HCI Salt) 230.69 g/mol [6]
Melting Point (HCI Salt) 183-189 °C [6]
pKa 85+0.1 [6]
Aqueous Solubility Soluble in water (pH 1-7) [6]
Log P (octanol/water) 1.2 (at pH 11) [6]
Appearance White to off-white solid [6]

Table 2: Key Pharmacokinetic Parameters of

Solriamfetol
Parameter Value Source(s)
Oral Bioavailability ~95% [3]
Time to Peak Plasma Conc.
2.0 - 3.0 hours (fasted) [3]
(Tmax)
Plasma Protein Binding 13.3% - 19.4% [3]
Volume of Distribution (Vd) ~199 L [3]

] Minimal (~1% metabolized to
Metabolism , [3]
N-acetyl solriamfetol)

Elimination Half-Life (t1/2) ~7.1 hours [3]
) ) Urine (~95% as unchanged
Primary Route of Excretion [3]
drug)

The pharmacokinetic profile of solriamfetol is notable for its simplicity and predictability. Its high
bioavailability and minimal metabolism reduce the potential for drug-drug interactions involving
metabolic enzymes like the cytochrome P450 system.[3] The primary route of elimination is
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renal, with the vast majority of the drug excreted unchanged, making renal function a critical
consideration in dosing.[3]

Chemical Synthesis and Stereochemistry

The synthesis of solriamfetol hinges on the stereospecificity of its chiral center, starting from the
enantiomerically pure precursor, D-phenylalaninol ((R)-2-amino-3-phenyl-1-propanol). Two
primary synthetic strategies have been reported.

Multi-Step Synthesis via N-Protection

A robust and widely cited method involves a three-step process designed to selectively
carbamoylate the primary hydroxyl group while the amine is temporarily protected.

e N-Protection: The amino group of D-phenylalaninol is protected, commonly using a
benzyloxycarbonyl (Cbz) group. This is achieved by reacting D-phenylalaninol with benzyl
chloroformate under basic conditions. This step is critical to prevent the amine from reacting
in the subsequent carbamoylation step, thereby directing the reaction to the desired hydroxyl

group.

o Carbamoylation: The hydroxyl group of the N-Cbz-D-phenylalaninol is converted to a
carbamate. This can be accomplished using reagents like phosgene followed by
ammonolysis with ammonia.[7] This reaction forms the key functional group responsible for
the molecule's activity.

o Deprotection: The Cbz protecting group is removed, typically through catalytic hydrogenation
using palladium on charcoal (Pd/C). This final step reveals the primary amine, yielding
solriamfetol free base, which is then converted to the hydrochloride salt.
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Multi-Step Synthesis of Solriamfetol
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Caption: Solriamfetol's mechanism of action at the synapse.

Experimental Protocols: Analytical Quantification

The routine analysis and quality control of solriamfetol in both active pharmaceutical
ingredients (APIs) and biological matrices rely on robust chromatographic methods.

Protocol: UPLC-UV Method for Impurity Profiling in
Solriamfetol API

This protocol is adapted from a validated method for the analysis of process-related impurities.
[7]The causality for these choices rests on the need for high resolution to separate structurally
similar impurities from the main compound. A polar-modified C18 column is chosen for its
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enhanced retention of polar analytes like solriamfetol, while a perchloric acid mobile phase
modifier ensures good peak shape by suppressing the ionization of the basic amine group.

e System Preparation:

o Chromatograph: Ultra-High-Performance Liquid Chromatography (UPLC) system with UV
detection.

o Column: Kinetex Polar C18 (100 mm x 2.1 mm, 2.6 um). [1] * Mobile Phase A: 0.1%
agueous perchloric acid. [1] * Mobile Phase B: 0.1 M aqueous perchloric acid:acetonitrile
(10:90, VIV). [1] * Flow Rate: 0.4 mL/min. [1] * Column Temperature: 30 °C. [1] * Detection
Wavelength: 210 nm. [1]

e Sample Preparation:

o Accurately weigh and dissolve the solriamfetol APl sample in a suitable diluent (e.qg.,
Mobile Phase A or a water/acetonitrile mixture) to a final concentration of 1.0 mg/mL.

o Filter the sample through a 0.22 pum syringe filter prior to injection to remove particulates.
e Chromatographic Run:
o Injection Volume: 1 L. [1] * Gradient Elution:

Start with 3% Mobile Phase B for 13 minutes.

Ramp to 20% Mobile Phase B from 13 to 16 minutes.

Hold at 20% Mobile Phase B for 6 minutes.

Return to initial conditions and re-equilibrate the column for 7 minutes. [1]
o Data Analysis:
o Integrate the peaks for solriamfetol and any detected impurities.

o Calculate the percentage of each impurity relative to the main solriamfetol peak area using
the area normalization method, applying relative response factors (RRF) if determined.
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Applications in Drug Development and Research

The primary application of solriamfetol is the treatment of EDS in narcolepsy and OSA.
[8]Clinical trials have demonstrated its efficacy in improving wakefulness and reducing
sleepiness compared to placebo. [8]its unigue DNRI mechanism without significant
monoamine-releasing effects positions it as a valuable therapeutic alternative to traditional
amphetamine-based stimulants. [4] Current research is exploring the potential of solriamfetol in
other conditions characterized by fatigue and cognitive deficits. Active investigations include its
use for:

 Attention-Deficit/Hyperactivity Disorder (ADHD) [1]* Binge eating disorder [1]* Fatigue
associated with long COVID [1] These explorations are mechanistically plausible, as
dopamine and norepinephrine pathways are integral to executive function, motivation, and
energy regulation. The continued study of solriamfetol may therefore broaden its therapeutic
utility beyond sleep medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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